4-bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9BrFNO2S It is a derivative of benzene, substituted with bromine, fluorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-N,5-dimethylbenzene-1-sulfonamide using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . Another approach involves the use of electrophilic aromatic substitution reactions, where the sulfonamide group is introduced through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are amines.
Scientific Research Applications
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but contains a nitro group instead of a sulfonamide group.
4-Fluoro-N,N-dimethylbenzenesulfonamide: Similar but lacks the bromine atom.
1-Bromo-4-fluoro-2,5-dimethylbenzene: Similar but lacks the sulfonamide group.
Uniqueness
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide is unique due to the combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrFNO2S |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-5-3-8(14(12,13)11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
InChI Key |
IYUKBTSICWJMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)S(=O)(=O)NC |
Origin of Product |
United States |
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